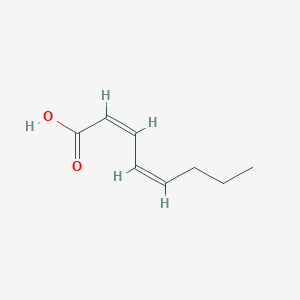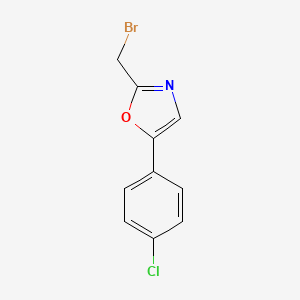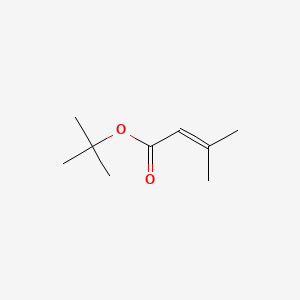
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is valuable for its role in protecting amino groups during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:
Protection of the Amino Group: L-alanine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This results in the formation of N-(tert-butoxycarbonyl)-L-alanine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide in the presence of a base.
Benzylation: Finally, the carboxyl group of the methylated product is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Substituted Derivatives: Obtained after nucleophilic substitution reactions.
科学的研究の応用
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functionalized materials and polymers.
作用機序
The primary mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The benzyl ester group can also be hydrolyzed to yield the free carboxylic acid, providing additional versatility in synthetic applications.
類似化合物との比較
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but lacks the benzyl ester and methyl groups.
Benzyl N-(tert-butoxycarbonyl)-L-aspartate: Contains an additional carboxyl group compared to Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate.
N-(tert-butoxycarbonyl)-N-methyl-L-alanine: Lacks the benzyl ester group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group, methylation, and benzyl esterification. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
benzyl (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/t12-/m0/s1 |
InChIキー |
MQIVXQDASSKGNX-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)

![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)





